Ethyl 5-(2-cyanophenoxy)pentanoate
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Overview
Description
Ethyl 5-(2-cyanophenoxy)pentanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2-cyanophenoxy)pentanoate typically involves the esterification of 5-(2-cyanophenoxy)pentanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production on a larger scale .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can be achieved using lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The cyanophenoxy group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 5-(2-cyanophenoxy)pentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways involving ester hydrolysis.
Medicine: Explored for its potential as a prodrug, where the ester group is hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-cyanophenoxy)pentanoate involves its hydrolysis to 5-(2-cyanophenoxy)pentanoic acid and ethanol. The ester bond is cleaved by esterases, enzymes that catalyze the hydrolysis of esters. The resulting acid can then participate in various biochemical pathways .
Comparison with Similar Compounds
Ethyl acetate: A simple ester used widely as a solvent.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Ethyl benzoate: Used in perfumes and as a flavoring agent.
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
ethyl 5-(2-cyanophenoxy)pentanoate |
InChI |
InChI=1S/C14H17NO3/c1-2-17-14(16)9-5-6-10-18-13-8-4-3-7-12(13)11-15/h3-4,7-8H,2,5-6,9-10H2,1H3 |
InChI Key |
NCBXCLOXJNEUTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCOC1=CC=CC=C1C#N |
Origin of Product |
United States |
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